molecular formula C10H9ClF3N B15334086 N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride

N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride

Cat. No.: B15334086
M. Wt: 235.63 g/mol
InChI Key: IZCBLEAYDSAQDO-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride is a member of the trifluoroacetimidoyl halide family, characterized by the imidoyl chloride functional group (-N=C-Cl) attached to a trifluoromethyl (CF₃) moiety and a 3,5-dimethylphenyl substituent. This compound is highly reactive due to the electron-withdrawing nature of the CF₃ group and the chloride leaving group, making it a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles and pharmaceuticals .

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C10H9ClF3N/c1-6-3-7(2)5-8(4-6)15-9(11)10(12,13)14/h3-5H,1-2H3

InChI Key

IZCBLEAYDSAQDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N=C(C(F)(F)F)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 3,5-dimethylaniline with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reactants: 3,5-dimethylaniline and trifluoroacetyl chloride.

    Solvent: Anhydrous dichloromethane or another suitable organic solvent.

    Base: Pyridine or triethylamine.

    Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated, dried, and concentrated to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated control systems for temperature and pH, and efficient purification techniques such as distillation or recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the trifluoroacetimidoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding trifluoroacetamide.

    Reduction: Reduction of the trifluoroacetimidoyl chloride group can yield the corresponding amine.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Hydrolysis Agents: Water, aqueous sodium hydroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of N-(3,5-dimethylphenyl)-2,2,2-trifluoroacetamide derivatives.

    Hydrolysis: Formation of N-(3,5-dimethylphenyl)-2,2,2-trifluoroacetamide.

    Reduction: Formation of N-(3,5-dimethylphenyl)amine.

Scientific Research Applications

N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride involves its interaction with nucleophiles, leading to the formation of various derivatives. The trifluoroacetimidoyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Compounds

Compound Name Core Structure Substituents Key Properties/Applications References
N-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride Trifluoroacetimidoyl chloride 3,5-dimethylphenyl High electrophilicity; used in heterocycle synthesis
N-(3,5-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl chloride Trifluoroacetimidoyl chloride 3,5-dichlorophenyl Enhanced reactivity due to electron-withdrawing Cl; agrochemical intermediates
N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)alanine methyl ester (Metalaxyl) Alanine ester 2,6-dimethylphenyl Steric hindrance from ortho substituents; fungicidal activity
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Trichloro-acetamide 3,5-dimethylphenyl Crystalline stability; electron-donating substituents influence packing
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Hydroxynaphthalene-carboxamide 3,5-dimethylphenyl High PET inhibition (IC₅₀ ~10 µM); lipophilicity enhances bioactivity

Key Observations :

  • Substituent Position :
    • Meta-substituted derivatives (e.g., 3,5-dimethylphenyl) exhibit balanced electronic effects, whereas ortho-substituted analogs (e.g., Metalaxyl) face steric challenges that limit reactivity but enhance stability in agrochemical applications .
    • Electron-withdrawing groups (e.g., Cl in 3,5-dichlorophenyl) increase electrophilicity, favoring nucleophilic substitution reactions .
  • Core Structure Impact :
    • Trifluoroacetimidoyl chlorides are more reactive than acetamides or carboxamides due to the labile chloride group .
    • Carboxamides with hydroxynaphthalene cores show biological activity (e.g., PET inhibition), driven by substituent lipophilicity and electronic effects .

Crystallographic and Solid-State Behavior

  • Crystal Packing :
    • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide exhibits two molecules per asymmetric unit, with methyl groups influencing packing efficiency .
    • Chloro-substituted analogs (e.g., N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide) show tighter packing due to stronger intermolecular interactions .

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